Solubilised Vat Violet 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

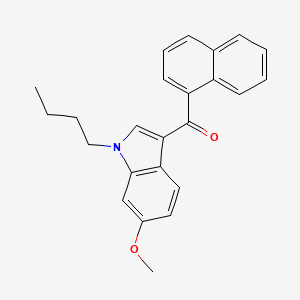

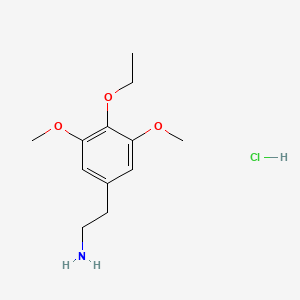

Solubilised Vat Violet 2, also known as C.I.73386, is a brilliant red light purple dye . It is a purple powder that is soluble in water, producing a red light purple solution . It is used for dyeing cotton fabric to a brilliant red light purple color . It can be used for cotton fabric of direct, resist, white discharge printing, and can also be used for silk and wool dyeing .

Synthesis Analysis

The manufacturing methods of Solubilised Vat Violet 2 involve two main processes . The first process involves the treatment of C.I. Vat Violet 2 leuco with Chlorosulfonic acid in the presence of Pyridine . The second process involves processing C.I. Vat Violet 2 with metal (such as copper, iron, zinc, etc) and Sulfur trioxide source (such as Sulfur trioxide, Chlorosulfonic acid or Methyl chlorosulfonate, etc.) in Pyridine . After these processes, the product is made alkaline, insolubles are filtered out, Pyridine is removed, and the product is salted out .Molecular Structure Analysis

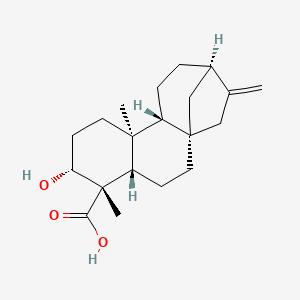

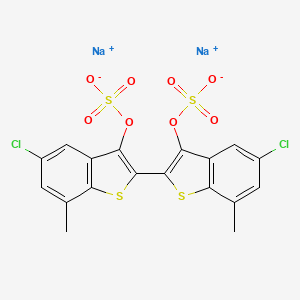

The molecular structure of Solubilised Vat Violet 2 belongs to the Thioindigo class . The molecular formula is C18H12Cl2Na2O8S4 and the molecular weight is 599.42 .Chemical Reactions Analysis

Vat dyes, including Solubilised Vat Violet 2, require a reducing agent to solubilize them . The most common reducing agent is sodium dithionite (Na2S2O4), which converts the dye to its “leuco” form that is soluble . Once attached to the fabric, the leuco dye is then oxidized to the insoluble state which is intensely colored .Physical And Chemical Properties Analysis

Solubilised Vat Violet 2 is a purple powder that is soluble in water, producing a red light purple solution . It is insoluble in ethanol and organic solvent . Under the action of light and acid, it does not easily decompose .Mecanismo De Acción

The dyeing process of Solubilised Vat Violet 2 involves a redox reaction . The dye is soluble only in its reduced form . The fiber is immersed repeatedly in this oxygen-free dyebath, then exposed to the air, whereupon the water-soluble reduced form changes color as oxygen turns it to the water-insoluble form .

Propiedades

IUPAC Name |

disodium;[5-chloro-2-(5-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2O8S4.2Na/c1-7-3-9(19)5-11-13(27-31(21,22)23)17(29-15(7)11)18-14(28-32(24,25)26)12-6-10(20)4-8(2)16(12)30-18;;/h3-6H,1-2H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMWBJZNTZXINT-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1SC(=C2OS(=O)(=O)[O-])C3=C(C4=C(S3)C(=CC(=C4)Cl)C)OS(=O)(=O)[O-])Cl.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2Na2O8S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.